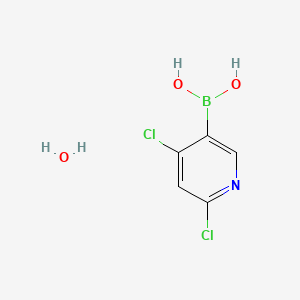

2,4-Dichloropyridine-5-boronic acid hydrate

Descripción general

Descripción

2,4-Dichloropyridine-5-boronic acid hydrate is a chemical compound with the molecular formula C5H6BCl2NO3 and a molecular weight of 209.82 . It may contain varying amounts of anhydride .

Molecular Structure Analysis

The molecular structure of 2,4-Dichloropyridine-5-boronic acid hydrate consists of a pyridine ring with two chlorine atoms and a boronic acid group .Chemical Reactions Analysis

While specific chemical reactions involving 2,4-Dichloropyridine-5-boronic acid hydrate are not detailed in the retrieved sources, boronic acids are known to participate in various reactions. For instance, they can undergo cross-coupling reactions with arylboronic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichloropyridine-5-boronic acid hydrate include a molecular weight of 209.82 g/mol, hydrogen bond donor count of 3, hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . It should be stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Palladium-Catalyzed Selective Coupling

Yang et al. (2020) developed a Pd-catalyzed C-4 selective coupling process using 2,4-dichloropyridines with boronic esters, leading to the synthesis of C-4 coupled pyridines. These pyridines were further applied as dyes for live-cell imaging, demonstrating good biocompatibility and low toxicity (Yang et al., 2020).

Electrochemical Oxidation in Wastewater Treatment

Souza et al. (2016) explored the use of boron-doped diamond films for the electrochemical oxidation of 2,4-D in synthetic wastewater. They found that a higher sp3/sp2 carbon ratio in the anode led to more efficient removal of 2,4-D (Souza et al., 2016).

Synthesis of Halopyridinylboronic Acids

Bouillon et al. (2002) described a method for synthesizing novel halopyridinylboronic acids and esters, including 2,4-dichloropyridine-5-boronic acid hydrate. These compounds were shown to be useful for palladium-catalyzed coupling with various aryl halides (Bouillon et al., 2002).

Applications in Sensing and Separation Systems

Bull et al. (2013) discussed the properties of boronic acids, including their ability to form stable bonds with diols, which is fundamental to their use in sensing and separation systems for anions and saccharides (Bull et al., 2013).

Catalytic Properties in Organic Reactions

Hashimoto et al. (2015) reported on the use of boronic acid, including 2,4-dichloropyridine-5-boronic acid hydrate, in catalyzing organic reactions. They discovered a new boronic acid catalysis enabling the aza-Michael addition of hydroxamic acid to quinone imine ketals (Hashimoto et al., 2015).

Biomedical Applications

Cambre and Sumerlin (2011) highlighted the use of boronic acid polymers, including those derived from 2,4-dichloropyridine-5-boronic acid hydrate, in various biomedical applications like HIV, obesity, diabetes, and cancer treatment (Cambre & Sumerlin, 2011).

Safety And Hazards

Direcciones Futuras

Boronic acids, such as 2,4-Dichloropyridine-5-boronic acid hydrate, are of great interest in synthetic chemistry. They are increasingly being seen in approved drugs and are being investigated as reversible covalent inhibitors. The development of novel materials that show a longer lifetime and that can be easily recycled is a promising future direction .

Propiedades

IUPAC Name |

(4,6-dichloropyridin-3-yl)boronic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BCl2NO2.H2O/c7-4-1-5(8)9-2-3(4)6(10)11;/h1-2,10-11H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTZUEGBMVMNRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1Cl)Cl)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BCl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674653 | |

| Record name | (4,6-Dichloropyridin-3-yl)boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloropyridine-5-boronic acid hydrate | |

CAS RN |

1072952-26-1 | |

| Record name | (4,6-Dichloropyridin-3-yl)boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1393060.png)

![Methyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1393063.png)

![3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1393064.png)

![(R)-3,3'-Bis(diphenylphosphanyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1393066.png)

![3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one](/img/structure/B1393071.png)

![1-[4-(Difluoromethoxy)-2-fluorophenyl]ethan-1-one](/img/structure/B1393077.png)